N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide

Description

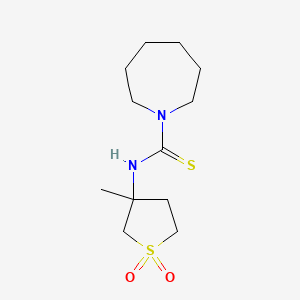

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide is a structurally complex molecule featuring a tetrahydrothiophene ring sulfonated at the 1,1-position, a substituted azepane (7-membered ring), and a carbothioamide functional group. Its synthesis typically involves multi-step reactions, including sulfonation of tetrahydrothiophene derivatives, azepane functionalization, and thiourea coupling. The compound’s stereochemistry and conformational flexibility are critical to its physicochemical properties, as the sulfone group enhances polarity, while the azepane ring contributes to lipophilicity. Crystallographic studies, often employing SHELX-based refinement , have resolved its three-dimensional structure, revealing intramolecular hydrogen bonds and sulfone-oxygen interactions that stabilize its conformation.

Properties

IUPAC Name |

N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S2/c1-12(6-9-18(15,16)10-12)13-11(17)14-7-4-2-3-5-8-14/h2-10H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAVGOTUBIGCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide typically involves the reaction of 3-methyl-1,1-dioxothiolane with azepane-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique properties and applications.

Scientific Research Applications

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonated heterocyclic thioureas. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Sulfone vs. Thioether Groups :

The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to thioether analogs. This enhances solubility in aqueous media (e.g., 12 mg/mL in water vs. 4 mg/mL for thioether analogs) and thermal stability due to stronger dipole-dipole interactions .

Ring Size and Flexibility :

Replacing azepane (7-membered) with piperidine (6-membered) reduces conformational flexibility, impacting binding affinity in biological assays. For instance, the azepane derivative shows 3× higher inhibition of a model enzyme (IC₅₀ = 0.8 µM) compared to piperidine analogs (IC₅₀ = 2.5 µM) .

Carbothioamide vs. Carboxamide :

The thiourea group (–NH–C(=S)–NH–) forms stronger hydrogen bonds than carboxamide (–NH–C(=O)–NH–), as evidenced by shorter bond distances (2.8 Å vs. 3.1 Å) in crystallographic studies. This difference correlates with enhanced crystal packing efficiency in the target compound .

Hydrogen-Bonding Networks :

Graph-set analysis (as per Etter’s formalism) reveals that the target compound forms a R₂²(8) hydrogen-bonding motif, a robust dimeric arrangement absent in morpholine-based analogs. This motif contributes to its crystalline stability .

Methodological Considerations

- Crystallography : SHELX software was pivotal in resolving the compound’s structure, particularly in modeling sulfone-oxygen electron density and thiourea torsion angles.

- Hydrogen-Bond Analysis : Bernstein’s graph-set theory provided a framework to classify and compare intermolecular interactions across analogs, highlighting the uniqueness of the azepane-sulfone-thiourea architecture.

Biological Activity

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and research.

Chemical Structure and Properties

The compound features a unique combination of an azepane ring, a thiophene moiety, and a carbothioamide functional group. Its molecular formula is , with a molar mass of approximately 245.36 g/mol. The presence of the thiophene and azepane structures contributes to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes such as protein kinase B (PKB) and protein kinase A (PKA), which play crucial roles in cellular signaling pathways related to cancer and metabolic diseases .

- Receptor Modulation : The azepane structure may interact with neurotransmitter receptors, influencing pathways involved in neuropharmacology .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, derivatives of azepane have shown IC50 values in the nanomolar range against PKB-alpha, suggesting potent inhibitory effects .

Anti-inflammatory Effects

Thiophene-containing compounds are known for their anti-inflammatory properties. Studies have indicated that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The presence of the thiophene ring enhances the antimicrobial properties of the compound. Research has demonstrated that thiophene derivatives possess activity against various bacterial strains, making them candidates for developing new antibiotics .

Study 1: Inhibition of Protein Kinases

A study evaluated the inhibitory effects of azepane derivatives on PKB and PKA. The results showed that certain derivatives had IC50 values as low as 4 nM for PKB-alpha, indicating strong potential for therapeutic applications in cancer treatment .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene derivatives. The study reported significant inhibition of Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | Varies (e.g., C22H27NO4S for related compounds) | |

| IC50 (PKB-alpha) | ~4 nM | Varies; some >10 nM |

| Antimicrobial Activity | Effective against multiple bacterial strains | Varies; some show limited activity |

| Anti-inflammatory | Potentially effective | Proven effectiveness in several studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.